![molecular formula C61H108N2O7 B14183714 N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea CAS No. 848920-34-3](/img/structure/B14183714.png)
N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea core flanked by two phenyl rings, each substituted with three octyloxy groups at the 3, 4, and 5 positions. The presence of these bulky octyloxy groups imparts significant steric hindrance, influencing the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea typically involves the reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Step 1: Preparation of 3,4,5-tris(octyloxy)aniline by alkylation of 3,4,5-trihydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.
Step 3: Coupling of the isocyanate intermediate with another equivalent of 3,4,5-tris(octyloxy)aniline to yield N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea.
Industrial Production Methods: Industrial production of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The urea moiety can be reduced to form corresponding amines under reducing conditions.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The bulky octyloxy groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]urea: Known for its use as an organocatalyst in organic transformations.
N,N’-Bis[3,4,5-tris(methoxy)phenyl]urea: Similar structure but with methoxy groups instead of octyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea is unique due to the presence of long octyloxy chains, which impart significant steric hindrance and influence its solubility and reactivity. This makes it a valuable compound for applications requiring specific molecular interactions and properties.
Properties
CAS No. |
848920-34-3 |
|---|---|
Molecular Formula |
C61H108N2O7 |
Molecular Weight |
981.5 g/mol |
IUPAC Name |
1,3-bis(3,4,5-trioctoxyphenyl)urea |
InChI |
InChI=1S/C61H108N2O7/c1-7-13-19-25-31-37-43-65-55-49-53(50-56(66-44-38-32-26-20-14-8-2)59(55)69-47-41-35-29-23-17-11-5)62-61(64)63-54-51-57(67-45-39-33-27-21-15-9-3)60(70-48-42-36-30-24-18-12-6)58(52-54)68-46-40-34-28-22-16-10-4/h49-52H,7-48H2,1-6H3,(H2,62,63,64) |
InChI Key |
CMERILMYMMQVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)NC(=O)NC2=CC(=C(C(=C2)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


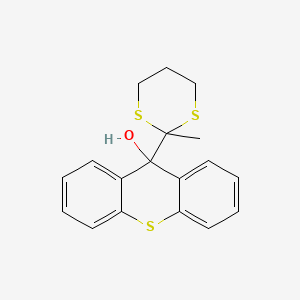
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
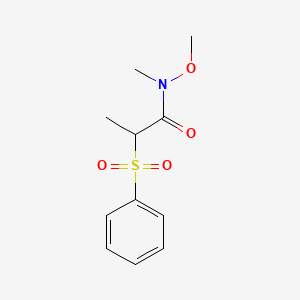
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
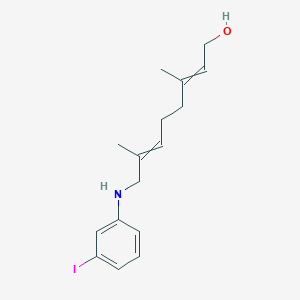
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
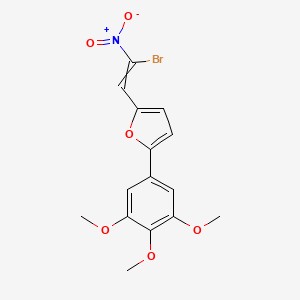
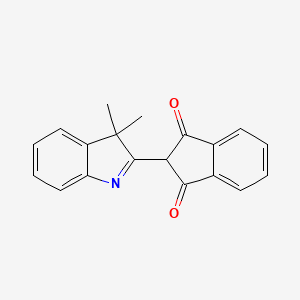
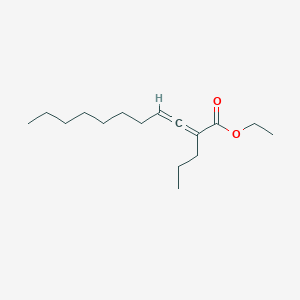

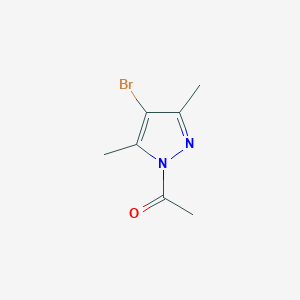
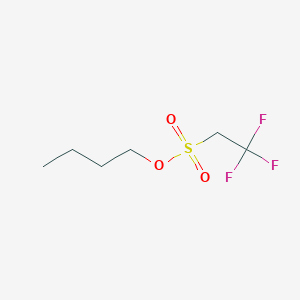
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
